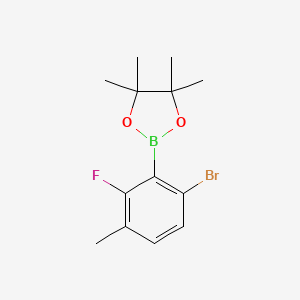

6-Bromo-2-fluoro-3-methylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

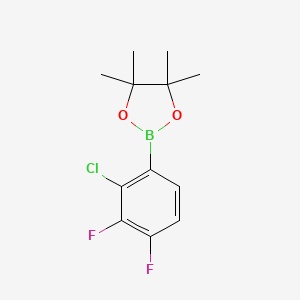

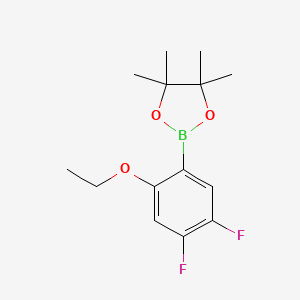

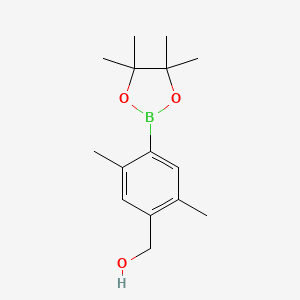

6-Bromo-2-fluoro-3-methylphenylboronic acid pinacol ester is a chemical compound with the IUPAC name 2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It has a molecular weight of 314.99 .

Molecular Structure Analysis

The molecular formula of this compound is C13H17BBrFO3 . The InChI code for this compound is provided , which can be used to generate its structural formula.Chemical Reactions Analysis

As mentioned earlier, boronic esters are commonly used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic ester is used as a nucleophile that is transferred from boron to palladium .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature for this compound is 2-8°C .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

6-Bromo-2-fluoro-3-methylphenylboronic acid pinacol ester is utilized in the synthesis of chromophore-containing polymers with high molecular weights, exhibiting superb thermal stability and excellent processability. These polymers have diverse applications, including photoluminescence, where they show tailored emission across a broad range of the visible spectrum (Neilson et al., 2007).

Analytical Chemistry

This compound plays a role in the development of new sensing materials. For example, it's used in the creation of organoboron compounds that act as Lewis acid receptors for fluoride ions in polymeric membranes. This has implications for enhancing the selectivity and efficiency of fluoride ion detection in various analytical applications (Jańczyk et al., 2012).

Material Science

In material science, it contributes to the development of π-conjugated polymers with unique end functionalities. These polymers are synthesized through catalyst-transfer Suzuki-Miyaura condensation polymerization, resulting in materials with potential applications in electronics and optoelectronics (Nojima et al., 2016).

Organic Synthesis

It's involved in the transformation of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation. This transformation is essential for converting partially fluorinated arenes into their corresponding boronate esters, a crucial step in various synthetic pathways (Zhou et al., 2016).

Pharmaceutical Research

In pharmaceutical research, although the direct application in drug synthesis is not specified, the compound's derivatives and related processes are instrumental in creating intermediates and novel compounds. For instance, its related boronic esters are used in the synthesis of H2O2-cleavable poly(ester-amide)s, which have potential as controlled drug delivery vehicles (Cui et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO2/c1-8-6-7-9(15)10(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXDKPFQJIRQAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301140016 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-68-7 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301140016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

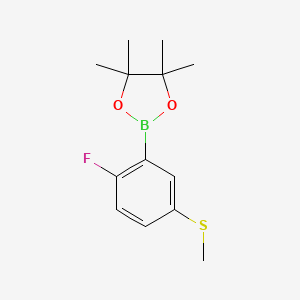

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)